2-Methylbiphenyl

Catalog No.
S1539936
CAS No.
643-58-3
M.F
C13H12
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbiphenyl

CAS Number

643-58-3

Product Name

2-Methylbiphenyl

IUPAC Name

1-methyl-2-phenylbenzene

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

ALLIZEAXNXSFGD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
Insoluble in water.

Synonyms

2-Phenyltoluene

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2

Organic Photovoltaics

One area of research explores the potential of 2-Methylbiphenyl in organic photovoltaic cells (OPVs). OPVs are a type of solar cell that uses organic materials to absorb sunlight and convert it into electricity. Researchers are interested in 2-Methylbiphenyl because of its aromatic structure and ability to transport charge carriers []. Studies have investigated using 2-Methylbiphenyl as a hole-transporting material (HTM) in OPV devices. HTMs play a crucial role in separating positive and negative charges generated by light absorption, which is essential for efficient electricity generation [].

2-Methylbiphenyl, also known as o-Methylbiphenyl or 2-Phenyltoluene, is an organic compound with the molecular formula C13H12C_{13}H_{12} and a molecular weight of approximately 168.23 g/mol. It consists of two connected phenyl rings with a methyl group attached to one of the rings at the ortho position. The compound appears as a colorless to light-yellow liquid and has a boiling point of about 256 °C and a melting point of -0.2 °C . Its structure can be represented as follows:

text
C6H5 | C / \ C C / \ C C / \C C

2-Methylbiphenyl is categorized under biphenyl derivatives and is used in various chemical applications due to its unique properties.

2-Methylbiphenyl is classified as a mild skin and eye irritant and may cause respiratory irritation upon inhalation []. Standard laboratory safety procedures for handling organic solvents should be followed when working with 2-Methylbiphenyl [].

, particularly electrophilic aromatic substitutions. For example, it undergoes nitration reactions where the methyl group influences the regioselectivity of substitution, favoring positions ortho and para to itself due to steric and electronic effects . The activation energy for these reactions is notably higher than that of biphenyl, indicating that the presence of the methyl group alters the reaction dynamics significantly .

Other common reactions include:

  • Halogenation: Reacts with halogens (e.g., bromine) under UV light or heat.
  • Oxidation: Can be oxidized to form various products, including ketones and acids.
  • Reduction: Can be reduced to form corresponding alkylated biphenyls.

2-Methylbiphenyl can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves reacting biphenyl with methyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the methyl group at the ortho position.
    python
    Biphenyl + Methyl Halide → 2-Methylbiphenyl + Hydrogen Halide
  • Grignard Reaction: Reacting 2-bromotoluene with phenylmagnesium bromide can yield 2-Methylbiphenyl .
  • Dehydrogenation of Toluene: This method involves heating toluene in the presence of catalysts that facilitate dehydrogenation to form biphenyl derivatives.

2-Methylbiphenyl finds applications in various fields:

  • Solvent: Used as a solvent in organic synthesis due to its favorable properties.
  • Chemical Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: Utilized in producing certain polymers and resins.
  • Research: Employed in studies related to reaction kinetics and mechanisms involving aromatic compounds.

Interaction studies involving 2-Methylbiphenyl often focus on its reactivity with other chemical species. For instance, competitive nitration studies reveal that 2-Methylbiphenyl reacts at different rates compared to other methylated biphenyls, highlighting its unique steric effects during electrophilic aromatic substitution . These studies help elucidate the compound's behavior in complex chemical environments.

Several compounds share structural similarities with 2-Methylbiphenyl, including:

  • 1-Methylbiphenyl: Similar structure but with a methyl group at the para position; exhibits different reactivity patterns.
  • 3-Methylbiphenyl: Contains a methyl group at the meta position; this affects its electronic properties and regioselectivity during reactions.
  • Biphenyl: The parent compound without any substituents; serves as a baseline for comparing reactivity and properties.

Comparison Table

CompoundStructure TypeKey Characteristics
2-MethylbiphenylOrtho-substitutedHigher activation energy for nitration
1-MethylbiphenylPara-substitutedDifferent regioselectivity during reactions
3-MethylbiphenylMeta-substitutedUnique electronic properties
BiphenylUnsubstitutedBaseline for comparisons

The uniqueness of 2-Methylbiphenyl lies in its specific steric hindrance and electronic effects due to the ortho positioning of the methyl group, which significantly influences its chemical behavior compared to other isomers.

Physical Description

Methyl biphenyl (mixed isomers) is a clear light yellow liquid with an aromatic odor. (NTP, 1992)

XLogP3

3.9

Boiling Point

500 °F at 760 mm Hg (NTP, 1992)
255.5 °C
255.3 °C

Flash Point

210 °F (NTP, 1992)
Sure Sol-170: 180 °F closed cup Sure Sol-175: 175 °F closed cup /Sure sol-170: 38% methylbiphenyls, 25% biphenyl, 37% dimethyl naphthalenes; sure sol-175 55% methylbiphenyls, 14% biphenyl, and 31% other C12+ aromatic hydrocarbons/

Vapor Density

greater than 5 (NTP, 1992) (Relative to Air)

Density

0.993 (NTP, 1992)

LogP

4.14 /2-methyl, 3-methyl, 4-methyl biphenyl/

Melting Point

-0.2 °C

UNII

X937MQ8S1T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

less than 0.1 mm Hg at 100 °F (NTP, 1992)
0.3 mm Hg @ 20 °C /2-methyl, 3-methyl, 4-methyl biphenyls/

Pictograms

Irritant

Irritant

Other CAS

643-58-3
28652-72-4

Wikipedia

2-methylbiphenyl

General Manufacturing Information

1,1'-Biphenyl, methyl-: ACTIVE
Manufactured in a closed system.

Analytic Laboratory Methods

Retention indices for 10 dimethyl naphthalenes and certain other aromatic cmpd /3-methylbiphenyl/ is presented. Figures were obtained on open tubular glass capillary columns, wall-coated with OV-17 and OV-275. These columns were used in conjunction with a Perkin-Elmer F33 gas chromatograph ... equipped with a flame ionization detection. The carrier gas used was helium at 12 psi, ca. 1 ml/min....
Methylbiphenyl was detected in fish tissue by capillary column gas chromatography.
Methylbiphenyl was detected in air samples using a high volume sampler and XAD-2 concentration followed by extraction and analysis using high resolution GC/MS.
Methylbiphenyl was detected in tap waters using a continuous liquid-liquid extractor and analyzed by capillary GC/MS.

Dates

Last modified: 08-15-2023
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem

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